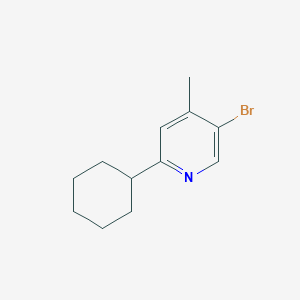

5-Bromo-2-cyclohexyl-4-methylpyridine

Beschreibung

5-Bromo-2-cyclohexyl-4-methylpyridine is a pyridine derivative featuring a bromine atom at position 5, a cyclohexyl group at position 2, and a methyl group at position 4. Pyridine derivatives are widely studied for their pharmacological and material science applications due to their tunable electronic and steric profiles .

Eigenschaften

Molekularformel |

C12H16BrN |

|---|---|

Molekulargewicht |

254.17 g/mol |

IUPAC-Name |

5-bromo-2-cyclohexyl-4-methylpyridine |

InChI |

InChI=1S/C12H16BrN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI-Schlüssel |

JPAKGDDZBNWJMW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC=C1Br)C2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclohexyl-4-methylpyridine typically involves the bromination of 2-cyclohexyl-4-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 5-Bromo-2-cyclohexyl-4-methylpyridine may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-cyclohexyl-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of 2-cyclohexyl-4-methylpyridine derivatives with various functional groups.

Oxidation: Formation of 2-cyclohexyl-4-methylpyridine-5-carboxylic acid or 2-cyclohexyl-4-methylpyridine-5-aldehyde.

Reduction: Formation of 2-cyclohexyl-4-methylpiperidine.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-cyclohexyl-4-methylpyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including ligands for catalysis.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclohexyl-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclohexyl group play crucial roles in binding interactions, influencing the compound’s efficacy and selectivity.

Vergleich Mit ähnlichen Verbindungen

The following analysis focuses on structurally related pyridine derivatives from the evidence, emphasizing substituent effects on physical properties, reactivity, and applications.

Structural and Functional Group Variations

Key Observations:

- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic substitution reactivity at meta/para positions. For example, 4-Bromo-2-chloro-5-methylpyridine undergoes Suzuki-Miyaura coupling at the bromine site . Hydroxy (OH) and amino (NH₂) groups facilitate hydrogen bonding, influencing crystal packing (e.g., dimer formation in 5-Bromo-2-hydroxy-4-methylpyridine) .

- This could enhance membrane permeability in drug candidates but reduce aqueous solubility .

Physicochemical Properties

- Melting Points : 5-Bromo-2-hydroxy-4-methylpyridine (CAS 13472-85-0) has a high melting point (>200°C) due to strong intermolecular hydrogen bonds, whereas methoxy-substituted analogs (e.g., 886372-61-8) exhibit lower melting points (~100–150°C) .

- Solubility: Amino-substituted derivatives (e.g., 98198-48-2) show moderate solubility in polar solvents (e.g., ethanol, DMSO), while chloro/bromo analogs (e.g., 867279-13-8) are more soluble in dichloromethane .

Biologische Aktivität

5-Bromo-2-cyclohexyl-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a bromine atom and cyclohexyl group, suggests unique interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

The molecular formula of 5-Bromo-2-cyclohexyl-4-methylpyridine is , with a molecular weight of approximately 256.15 g/mol. The presence of the bromine atom enhances its electrophilic character, potentially increasing its reactivity with nucleophiles in biological systems.

The biological activity of 5-Bromo-2-cyclohexyl-4-methylpyridine can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine substituent may facilitate the formation of covalent bonds with target proteins, enhancing the compound's efficacy as a drug candidate.

Anticancer Activity

Recent studies have indicated that 5-Bromo-2-cyclohexyl-4-methylpyridine exhibits significant anticancer properties . In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

Table 1: In Vitro Anticancer Activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

Enzyme Inhibition

5-Bromo-2-cyclohexyl-4-methylpyridine has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression, such as PI3Kα kinase. The compound showed promising results in inhibiting this enzyme, which is crucial for cell survival and proliferation.

Table 2: Enzyme Inhibition Assay Results

These findings suggest that the compound may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have explored the therapeutic potential of pyridine derivatives similar to 5-Bromo-2-cyclohexyl-4-methylpyridine:

- Case Study on Antitumor Activity : A study involving various pyridine derivatives demonstrated that compounds with similar structural motifs exhibited enhanced antitumor activity through apoptosis induction in cancer cells.

- Study on Enzyme Selectivity : Research highlighted the selectivity of brominated pyridines for certain kinases over others, suggesting a targeted approach in drug design.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.